Catechol-d4
Overview
Description
It is an aromatic compound with the molecular formula C6D4H2O2 and a molecular weight of 114.14 g/mol . The compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, where four hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes Catechol-d4 particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Catechol-d4, a deuterium-labeled variant of catechol, primarily targets dopamine receptors , particularly the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .
Mode of Action
This compound interacts with its targets, the dopamine receptors, triggering slow-acting effects that modulate synaptic transmission . This interaction activates different effectors through G-protein coupling . The dopamine D4 receptor, in particular, has been linked to several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia .
Biochemical Pathways
This compound is involved in the dopaminergic pathways in the brain. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA . In other neurons, or in the adrenal medulla, dopamine can further be transformed into noradrenaline/norepinephrine and adrenaline/epinephrine .
Result of Action
The interaction of this compound with dopamine receptors results in a variety of molecular and cellular effects. For instance, the activation of D4 receptors can result in synaptic translocation and activation of CaMKII, which in turn regulates other targets such as AMPA receptors, playing a crucial role in glutamatergic transmission in the brain .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of heavy metals, catechols can form stable complexes . Additionally, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones in the presence of oxidizing agents . These reactions can lead to interactions with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .
Biochemical Analysis
Biochemical Properties
Catechol-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-3,4-dihydroxyphenylalanine (also referred to as L-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, dopamine D4 receptor activation results in synaptic translocation and activation of CaMKII, which in turn regulates other targets such as AMPA receptors, playing a crucial role in glutamatergic transmission in the brain .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to dopamine receptors, which belong to the G-protein-coupled receptor superfamily . Besides activating different effectors through G-protein coupling, dopamine receptors also signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA by the enzyme TH. The second step is carried out by the enzyme AADC, which converts L-DOPA into dopamine .
Subcellular Localization
The precise subcellular localization of a receptor within a cell is very important for the function of the receptor in the cell, especially in highly polarized cells such as neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechol-d4 is typically synthesized through the deuteration of catechol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. For example, catechol can be treated with deuterium oxide (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced deuteration techniques to ensure high isotopic purity. The process often includes the use of deuterated solvents and reagents, along with optimized reaction conditions to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Catechol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form o-quinone derivatives.
Reduction: Reduction of this compound can yield dihydroxybenzene derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: o-Quinone derivatives.
Reduction: Dihydroxybenzene derivatives.
Substitution: Halogenated, nitrated, and sulfonated catechol derivatives.
Scientific Research Applications
Catechol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Comparison with Similar Compounds
Catechol-d4 is compared with other similar compounds, such as:
1,2-Dihydroxybenzene-d6: Another deuterated form of catechol with six deuterium atoms.
1,2-Dihydroxybenzene: The non-deuterated form of catechol.
Resorcinol: A dihydroxybenzene isomer with hydroxyl groups at positions 1 and 3.
Hydroquinone: A dihydroxybenzene isomer with hydroxyl groups at positions 1 and 4.
Uniqueness of this compound: this compound’s uniqueness lies in its isotopic labeling, which makes it an invaluable tool in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of spectroscopic analyses, providing detailed insights into molecular structures and dynamics .
Properties
IUPAC Name |
3,4,5,6-tetradeuteriobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103963-58-2 | |
Record name | 103963-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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